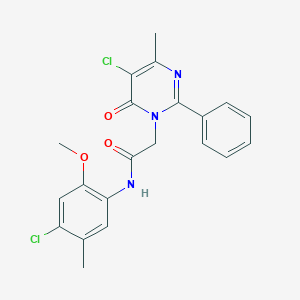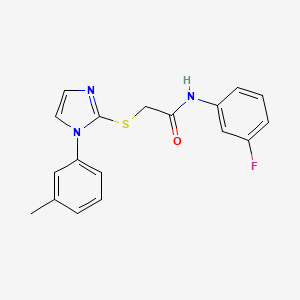
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea, also known as "Compound A," is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and can produce various biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization
Research in this area focuses on the synthesis of novel derivatives that incorporate elements of the compound's structure, such as pyrazole, furan, and fluorobenzyl groups. These studies involve exploring different synthetic pathways, including dimerization reactions, aldol condensation, and cyclocondensation reactions, to create compounds with potential biological or material applications (Abdelrazek et al., 2010). Techniques such as FT-IR, NMR, and UV-visible spectroscopy, alongside computational studies, are employed for characterization and to understand the electronic and structural properties of these compounds (Singh et al., 2014).
Biological and Pharmacological Potential
Several studies investigate the biological and pharmacological applications of compounds structurally related to the queried compound. This includes examining their antibacterial, antitubercular, and anticancer activities. For instance, derivatives of pyrazole and furan have been evaluated for their herbicidal and fungicidal activities, as well as their potential in treating cancer and tuberculosis (Kantevari et al., 2011). These studies often involve in vitro assays against various microbial strains or cancer cell lines to assess the efficacy of the synthesized compounds.
Material Science Applications
Research extends into the application of these compounds in material science, such as the study of corrosion inhibitors for metals. Theoretical studies using density functional theory (DFT) help elucidate the interaction mechanisms between the compounds and metal surfaces, predicting their effectiveness in protecting against corrosion (Wang et al., 2006).
properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-13-10-14(2)24(23-13)17(18-4-3-9-26-18)12-22-19(25)21-11-15-5-7-16(20)8-6-15/h3-10,17H,11-12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORKCRAAANZJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2830294.png)
![4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2830296.png)

![Tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2830300.png)


![2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide](/img/structure/B2830304.png)

![1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2830307.png)
![3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2830309.png)
![1-[3-[1-(2-Chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2830310.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2830312.png)
![N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B2830315.png)